molecular formula C9H12O B14653615 Bicyclo[4.2.1]non-7-en-9-one CAS No. 42948-91-4

Bicyclo[4.2.1]non-7-en-9-one

Cat. No.: B14653615
CAS No.: 42948-91-4
M. Wt: 136.19 g/mol
InChI Key: ZHYGEBKAXXIIPD-UHFFFAOYSA-N
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Description

Bicyclo[4.2.1]non-7-en-9-one is a synthetically valuable bridged bicyclic compound that combines a ketone functional group with a double bond, making it a versatile intermediate for chemical synthesis and medicinal chemistry research. This structure is of significant interest due to its presence in biologically active terpenoid skeletons . The bicyclo[4.2.1]nonane framework forms the core structural element of several important natural products and their metabolites, such as mediterraneols and longicamphoric acid, which are known to exhibit pronounced antitumor activity . Furthermore, compounds based on the bicyclo[4.2.1]nonane system have been investigated for the treatment of Flaviviridae infections, highlighting the pharmacological relevance of this molecular scaffold . The specific presence of both the 7-ene and 9-one functional groups on the bicyclic framework provides researchers with two distinct reactive sites for further chemical modification. This allows for the construction of more complex molecular architectures or the introduction of additional functional groups. The compound can serve as a key precursor in the development of new therapeutic agents and is useful for studying structure-activity relationships in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

42948-91-4

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[4.2.1]non-7-en-9-one

InChI

InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h5-8H,1-4H2

InChI Key

ZHYGEBKAXXIIPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(C1)C2=O

Origin of Product

United States

Preparation Methods

Cobalt(I)-Mediated [6π + 2π] Cycloaddition

Cobalt-catalyzed [6π + 2π] cycloaddition between cycloheptatrienes and alkynes represents a cornerstone for constructing the bicyclo[4.2.1] framework. The Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system enables the efficient coupling of 1,3,5-cycloheptatriene derivatives with terminal alkynes (e.g., propiolates or alkylacetylenes), yielding bicyclo[4.2.1]nona-2,4,7-trien-9-one derivatives (Figure 1A). Key parameters include:

  • Catalyst loading : 10 mol% Co(acac)₂(dppe), 30 mol% Zn, 20 mol% ZnI₂
  • Solvent : 1,2-Dichloroethane (DCE) at 60°C for 20 hours
  • Yields : 70–89% for aryl- and alkyl-substituted products.

Steric and electronic effects of substituents influence regioselectivity. For example, electron-deficient alkynes (e.g., methyl propiolate) favor syn-adducts due to enhanced orbital overlap with the cobalt-activated cycloheptatriene.

Palladium(II)-Catalyzed Tandem Cyclization

Palladium-catalyzed β-C(sp³)–H olefination/lactonization offers an alternative route to bicyclo[4.2.1] lactones, which can be oxidized to the corresponding ketone. This method employs Pd(OAc)₂ with mono-N-protected amino acid (MPAA) ligands to functionalize linear precursors (e.g., γ,δ-unsaturated carboxylic acids).

  • Conditions : 5 mol% Pd(OAc)₂, 10 mol% MPAA ligand, Ag₂CO₃ oxidant, DCE at 100°C
  • Scope : Tolerates ethers, esters, and protected amines (e.g., THP, phthalimide).

Sigmatropic Rearrangement Approaches

Anionic-Sigmatropic Shift

The Jung group demonstrated that exo-2-vinylnorbornen-2-ol derivatives undergo base-induced-sigmatropic shifts to form bicyclo[4.2.1]nonenones (Figure 1B).

  • Substrate : exo-2-Vinylnorbornen-2-ol (synthesized via Diels-Alder reaction)
  • Base : Potassium hydride (KH) with 18-crown-6 in tetrahydrofuran (THF)
  • Yield : 56% for bicyclo[4.2.1]non-7-en-3-one.

The reaction proceeds via a chair-like transition state, with the methoxy group at C3 directing stereochemistry.

Thermal Rearrangement of Norbornene Derivatives

Heating norbornene-based ketones (e.g., 2-tropylcyclohexanone) in the presence of Lewis acids (e.g., TiCl₄) induces retro-Diels-Alder followed in situ recombination to form bicyclo[4.2.1] skeletons.

  • Conditions : Toluene reflux (110°C), 12 hours
  • Limitation : Competing Wagner-Meerwein shifts may reduce yields.

Intramolecular Cyclization Strategies

Halogen-Mediated Ring Closure

Cis-1,4-amino alcohols, derived from nitroso-Diels-Alder adducts, undergo cyclization upon treatment with SOCl₂ or SOBr₂ to form bicyclo[4.2.1]nonenones (Figure 1C).

  • Substrate : cis-4-(Benzylamino)-2-cyclooctenol
  • Reagents : Thionyl bromide (SOBr₂) in CH₂Cl₂, followed by 2,2,6,6-tetramethylpiperidine (TMP)
  • Yield : 43% for N-benzyl-9-azabicyclo[4.2.1]non-7-ene.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield (%) Stereocontrol Scalability Reference
Co(I)-Cycloaddition Co(acac)₂(dppe)/Zn 70–89 Moderate High
Pd(II)-Tandem Cyclization Pd(OAc)₂/MPAA 65–88 High Moderate
-Sigmatropic Shift KH/18-crown-6 56 High Low
Halogen Cyclization SOBr₂/TMP 38–43 Moderate Low

Mechanistic Considerations and Challenges

  • Cycloaddition Selectivity : Cobalt-mediated reactions favor syn-adducts due to convex-face attack on the cycloheptatriene. Competing [4π + 2π] pathways are suppressed by electron-donating substituents.
  • Oxidative Lactonization : Pd(II)-catalyzed methods require careful optimization of oxidants (e.g., Ag₂CO₃ vs. Cu(OAc)₂) to prevent overoxidation.
  • Rearrangement Side Reactions : Sigmatropic shifts may yield aziridines or fragmented products if steric bulk is insufficient.

Chemical Reactions Analysis

Cycloaddition Reactions

Bicyclo[4.2.1]non-7-en-9-one participates in [2+2+2] cycloadditions with alkynes under cobalt-catalyzed conditions to form substituted bicyclo[4.2.1]nona-2,4,7-trienes. This reaction proceeds via a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, yielding syn- and anti-stereoisomers depending on the orientation of the substituents (Table 1) .

Table 1: Cobalt-catalyzed [2+2+2] cycloaddition with alkynes

Alkyne (R)Product Ratio (syn:anti)Yield (%)
n-Bu (4a)1:1.389
Oct (4b)1:1.386
(CH₂)₂CN (4c)1:176
(CH₂)₃CN (4d)1:187
(CH₂)₂COOCH₃ (4e)1:1.271

The stereochemical outcome is influenced by steric and electronic factors, with bulky substituents favoring anti-isomers due to reduced torsional strain .

Hydrogenation and Reduction

The compound undergoes selective hydrogenation of its double bond using transition metal catalysts (e.g., Pd/C or Rh/Al₂O₃) to yield bicyclo[4.2.1]nonan-9-one. This reaction preserves the ketone functionality while saturating the alkene, enabling further derivatization.

Nucleophilic Additions

The electrophilic ketone participates in nucleophilic additions, such as Grignard reactions, to form tertiary alcohols. For example, treatment with methylmagnesium bromide produces bicyclo[4.2.1]non-7-en-9-ol, which can be further functionalized.

Thermal Rearrangements

Thermal treatment induces ring-opening or skeletal rearrangements. For instance, heating this compound at elevated temperatures (200–300°C) generates diradical intermediates, which can recombine to form products like bicyclo[5.2.2]undec-8-en-4-one through Cope rearrangements .

Catalytic Functionalization

Transition metal catalysts (e.g., Rh or Co) enhance reaction efficiency in cycloadditions and cross-coupling reactions. The Co(acac)₂(dppe)/Zn/ZnI₂ system achieves up to 89% yield in alkyne cycloadditions by stabilizing reactive intermediates and lowering activation barriers .

Stereochemical Considerations

The bicyclic framework imposes significant stereochemical constraints. In Diels-Alder reactions, the endo preference is observed due to secondary orbital interactions between the diene and the ketone group. Computational studies suggest that the transition state adopts a boat-like conformation to minimize angle strain .

Scientific Research Applications

Bicyclo[4.2.1]non-7-en-9-one is a bicyclic compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its molecular formula is C9H12OC_9H_{12}O, and it has a molecular weight of approximately 138.21 g/mol. The compound features a double bond at the 7-position and a ketone functional group at the 9-position, which contributes to its reactivity and biological activity. The bicyclo[4.2.1]nonane ring system is a substructure of several natural terpenoids and their metabolites .

Scientific Research Applications

This compound serves as a building block in the synthesis of more complex organic molecules. It is also used in the study of enzyme mechanisms and as a probe in biochemical assays. Research is ongoing into its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents. The compound is also utilized in the production of specialty chemicals and materials.

Chemistry

This compound is employed as a building block in organic synthesis.

Biology

This compound is utilized in studying enzyme mechanisms and as a probe in biochemical assays.

Medicine

Ongoing research explores its potential as a pharmaceutical precursor, especially for anti-inflammatory and anticancer agents. Bicyclo[4.2.1]nonane rings derived from nucleosides exhibit activity against Flaviviridae infections, particularly Hepatitis C Virus (HCV) .

Industry

It is used in the production of specialty chemicals and materials.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Such studies help elucidate its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which bicyclo[4.2.1]non-7-en-9-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : Bicyclo[4.2.1] systems exhibit greater strain compared to bicyclo[3.3.1] analogs, influencing their reactivity and stability .
  • Substituent Effects : Alkyl or aryl substituents (e.g., heptylidene in 3a) enhance hydrophobicity, while polar groups (e.g., benzoyloxy in 7) improve crystallinity and biological activity .

Physicochemical Properties

Spectral Data Comparison

  • ¹H NMR Shifts: this compound: Characteristic signals for bridgehead protons (δ 2.8–3.2 ppm) and olefinic protons (δ 5.6–6.0 ppm) . 5j (2-{4-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]butyl}-1H-isoindole-1,3(2H)-dione): Aromatic protons at δ 7.2–7.8 ppm; ketone at δ 2.1 ppm .
  • ¹³C NMR: Carbonyl carbons in bicyclo[4.2.1] derivatives resonate at δ 205–210 ppm, while cyclohexanone analogs show δ 210–215 ppm .

Thermal Stability

  • This compound derivatives (e.g., 5h) remain stable as oils at room temperature, whereas bicyclo[4.3.0] analogs (e.g., 7-benzoyloxy derivatives) form crystals with melting points up to 150°C .

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